molecular formula C8H5F5O B13522313 1-(2,5-Difluorophenyl)-2,2,2-trifluoroethan-1-ol

1-(2,5-Difluorophenyl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B13522313
M. Wt: 212.12 g/mol
InChI Key: MOZNWZHJYBPPJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Difluorophenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Difluorophenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2,5-difluorobenzaldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Difluorophenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(2,5-Difluorophenyl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethan-1-ol
  • 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethan-1-ol
  • 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-ol

Uniqueness

1-(2,5-Difluorophenyl)-2,2,2-trifluoroethan-1-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both 2,5-difluorophenyl and trifluoromethyl groups imparts distinct properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C8H5F5O

Molecular Weight

212.12 g/mol

IUPAC Name

1-(2,5-difluorophenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C8H5F5O/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3,7,14H

InChI Key

MOZNWZHJYBPPJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(C(F)(F)F)O)F

Origin of Product

United States

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